rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid
Description
rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid is a bicyclic organic compound featuring a 3-oxabicyclo[3.2.1]octane core. Key structural attributes include:
- Bicyclic framework: A fused bicyclo[3.2.1]octane system with an oxygen atom in the bridgehead (3-oxa).
- Functional groups: A 7-oxo (keto) group and a carboxylic acid substituent at the 2-position.
- Stereochemistry: The rac-(1R,2S,5R) configuration indicates specific stereocenters influencing its three-dimensional reactivity and interactions.
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
(1S,2R,5S)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c9-6-2-4-1-5(6)7(8(10)11)12-3-4/h4-5,7H,1-3H2,(H,10,11)/t4-,5+,7+/m0/s1 |
InChI Key |
AGOXALNWQAWXFW-HBPOCXIASA-N |
Isomeric SMILES |
C1[C@H]2CC(=O)[C@@H]1[C@@H](OC2)C(=O)O |
Canonical SMILES |
C1C2CC(=O)C1C(OC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds, which can then undergo further reactions to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Below is a detailed comparison with structurally related bicyclic carboxylic acids, emphasizing differences in molecular architecture, functional groups, and inferred properties.
Table 1: Structural and Molecular Comparison
*Inferred molecular formula based on structural similarity to .
Key Comparison Points:
Bicyclic Core Variations :
- 3-oxabicyclo[3.2.1]octane (Target) : Oxygen in the bridgehead reduces basicity compared to nitrogen analogs (e.g., 8-azabicyclo derivatives). The 3.2.1 ring system balances stability and reactivity .
- 5-thia-1-azabicyclo[4.2.0]octene () : Sulfur and nitrogen enhance β-lactam antibiotic activity but increase susceptibility to enzymatic degradation .
3-hydroxy and methyl groups (): Improve water solubility and metabolic stability .
Stereochemical Considerations :
- The rac-(1R,2S,5R) configuration in the target compound may influence binding to chiral biological targets, such as bacterial enzymes or receptors.
Applications :
- Antibiotic intermediates : Thia/aza bicyclic compounds () are prevalent in cephalosporins and carbapenems .
- Neurological agents : 8-azabicyclo derivatives () with fluoropropyl/iodophenyl groups target CNS receptors .
Research Findings and Implications
- Synthetic Utility : The target compound’s 7-oxo group and carboxylic acid make it a candidate for synthesizing β-lactamase inhibitors (e.g., avibactam analogs) .
- Stability : Compared to sulfur-containing analogs (), the 3-oxa bridge may reduce ring strain and improve chemical stability.
- Solubility : Hydrochloride salts () or ester derivatives () enhance bioavailability, whereas the free carboxylic acid form (Target) may require formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
